molecular formula C19H17F2NO5S2 B12203046 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole

5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole

Cat. No.: B12203046
M. Wt: 441.5 g/mol
InChI Key: ZCXLMXWSRIUXPS-UHFFFAOYSA-N
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Description

5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole is a complex organic compound characterized by the presence of sulfonyl and fluorophenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of Fluorophenyl Groups: The fluorophenyl groups are attached through electrophilic aromatic substitution reactions, using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(Sec-butylsulfonyl)-2-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazole: Similar structure but with chlorophenyl groups instead of fluorophenyl groups.

    5-(Sec-butylsulfonyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole: Similar structure but with methylphenyl groups instead of fluorophenyl groups.

Uniqueness

The presence of fluorophenyl groups in 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole imparts unique electronic properties, potentially enhancing its reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H17F2NO5S2

Molecular Weight

441.5 g/mol

IUPAC Name

5-butan-2-ylsulfonyl-2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazole

InChI

InChI=1S/C19H17F2NO5S2/c1-3-12(2)28(23,24)19-18(29(25,26)16-10-8-15(21)9-11-16)22-17(27-19)13-4-6-14(20)7-5-13/h4-12H,3H2,1-2H3

InChI Key

ZCXLMXWSRIUXPS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)S(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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